N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide
Description
N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide is an acetamide derivative featuring a bis(2-methoxyethyl)amino group at the 3-position and a methoxy group at the 4-position of the phenyl ring. This compound is structurally characterized by its ether-linked methoxyethyl substituents, which confer moderate hydrophilicity and influence its electronic properties.
Properties
IUPAC Name |
N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-12(18)16-13-5-6-15(21-4)14(11-13)17(7-9-19-2)8-10-20-3/h5-6,11H,7-10H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYBWQANNKRYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573126 | |
| Record name | N-{3-[Bis(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24294-03-9 | |
| Record name | N-[3-[Bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24294-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{3-[Bis(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide typically involves the reaction of 4-methoxyacetanilide with bis(2-methoxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove any impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxy and amino groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Structural Differences and Implications
Hydrophilicity and Solubility :
- The target compound's methoxyethyl groups provide balanced hydrophilicity, whereas Analog 1's hydroxyethyl groups increase water solubility and hydrogen bonding .
- Analog 2's acetyloxy groups reduce polarity, making it more lipophilic and suitable for membrane penetration .
Reactivity and Stability: Analog 3's bromoethyl groups enable nucleophilic substitution reactions, useful in alkylation chemistry .
Functional Applications :
Crystallographic and Hydrogen-Bonding Behavior
Biological Activity
N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide is a chemical compound that has garnered interest in various fields, particularly in biology and medicine due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H24N2O4
- Molar Mass : Approximately 296.367 g/mol
- Key Functional Groups :
- Bis(2-methoxyethyl)amino group
- Methoxy group attached to a phenyl ring
- Acetamide functional group
The unique combination of these functional groups is believed to enhance the compound's biological activity compared to similar molecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bis(2-methoxyethyl)amino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group may modulate interactions with enzymes and receptors, leading to various biological effects such as:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi.
- Antioxidant Properties : It may scavenge free radicals, thereby reducing oxidative stress.
- Anticancer Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines.
Biological Activity Studies
Research has demonstrated the following biological activities associated with this compound:
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and shown to inhibit growth effectively.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging method. Results indicate a strong ability to neutralize free radicals, surpassing some known antioxidants like ascorbic acid.
Anticancer Activity
In vitro studies have assessed the compound's cytotoxicity against several cancer cell lines, including:
- U-87 (Human Glioblastoma) : Demonstrated higher sensitivity with significant reductions in cell viability.
- MDA-MB-231 (Triple-Negative Breast Cancer) : Showed moderate effectiveness compared to other tested compounds.
The following table summarizes key findings from recent studies:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Testing | Disk diffusion method | Inhibition of bacterial growth |
| Antioxidant Activity | DPPH radical scavenging assay | Effective scavenging of radicals |
| Anticancer Activity | MTT assay against cancer cell lines | Significant cytotoxicity in U-87 cells |
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and E. coli, showing inhibition zones comparable to standard antibiotics .
- Antioxidant Potential : Research highlighted in Molecules demonstrated that the compound exhibited an antioxidant capacity approximately 1.4 times greater than ascorbic acid when evaluated through DPPH assays .
- Cytotoxicity Against Cancer Cells : A study focused on glioblastoma cells revealed that the compound reduced cell viability by over 70% at certain concentrations, suggesting its potential as a lead compound for further anticancer drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
